1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione
Description
1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione is a complex heterocyclic compound characterized by three structural motifs:
- Indole core: A 2-methyl-substituted indole ring, which is a common pharmacophore in bioactive molecules due to its aromatic and hydrogen-bonding capabilities.
- Ethane-1,2-dione: A diketone group that enhances electrophilicity and may participate in covalent interactions with biological targets.
Computational tools like QSAR models () and SimilarityLab () could predict its bioactivity profile based on structural alignment with known molecules.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-20(16-5-2-3-6-17(16)23-13)21(27)22(28)24-10-14-9-15(12-24)18-7-4-8-19(26)25(18)11-14/h2-8,14-15,23H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXRVLDQMQZGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the oxoacetyl group and the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The oxoacetyl group can be reduced to form hydroxyacetyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve the use of solvents like methanol, ethanol, or dichloromethane, and may require heating or cooling to control the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the oxoacetyl group can produce hydroxyacetyl derivatives.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Exploring its potential as a therapeutic agent for treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The oxoacetyl group and the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Spectral Data
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by an indole moiety and a diazatricyclo framework, which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 350.38 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
1. Anticancer Properties
Studies have shown that derivatives of indole compounds often possess anticancer activity due to their ability to induce apoptosis in cancer cells. For instance, related indole derivatives have been reported to inhibit cell proliferation in various cancer types such as breast and lung cancer .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
3. GSK-3β Inhibition
Glycogen synthase kinase 3 beta (GSK-3β) is a significant target in the treatment of mood disorders and certain cancers. Analogous compounds have shown promising GSK-3β inhibitory activity, suggesting that this compound may also influence this pathway .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Inhibition of Enzymatic Activity: By inhibiting GSK-3β, the compound could modulate signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of indole derivatives similar to the compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
